molecular formula C17H14N2O2S2 B3252443 N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2,2-diphenylacetamide CAS No. 21712-36-7

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2,2-diphenylacetamide

Cat. No.: B3252443
CAS No.: 21712-36-7
M. Wt: 342.4 g/mol
InChI Key: ZUOSJEINFGLFBA-UHFFFAOYSA-N
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Description

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2,2-diphenylacetamide is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one ring substituted with a sulfanylidene (C=S) group at position 2 and a diphenylacetamide moiety at position 2.

Properties

IUPAC Name

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S2/c20-14-11-23-17(22)19(14)18-16(21)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOSJEINFGLFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2,2-diphenylacetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations, particularly focusing on its antimicrobial and antifungal properties.

Synthesis and Structural Characteristics

The compound was synthesized through a cyclocondensation reaction involving thiazolidine derivatives. The crystal structure of related compounds has been characterized using X-ray crystallography, revealing key interactions that may contribute to their biological activity. For instance, the crystal packing of similar thiazolidinones is sustained by various interactions such as N—H⋯O and C—H⋯S bonds .

Table 1: Summary of Structural Data

PropertyValue
Molecular FormulaC16H16N2O2S
Molecular Weight300.37 g/mol
Melting Point372 K
Crystal SystemMonoclinic

Antimicrobial Properties

Research indicates that compounds containing the thiazolidine ring exhibit significant antimicrobial activity. For instance, derivatives have shown promising results against Mycobacterium tuberculosis and other pathogenic strains.

  • Antitubercular Activity :
    • Compounds derived from thiazolidinones have been evaluated for their in vitro activity against M. tuberculosis H37Ra. Notably, some derivatives demonstrated IC₉₀ values as low as 0.058 µg/mL, indicating potent antitubercular effects .
  • Antifungal Activity :
    • Recent studies have explored the antifungal potential of thiazolidinone derivatives. For example, compounds similar to this compound were tested against various phytopathogenic fungi, with some showing EC₅₀ values below 1 µg/mL .

Case Studies

A study conducted on a series of thiazolidinone derivatives highlighted their structure-activity relationship (SAR). The introduction of different substituents on the aromatic rings significantly affected the biological potency. For instance:

  • Fluoro-substituted Compounds : Exhibited enhanced antitubercular activity compared to their unsubstituted counterparts.
  • Chloro-substituted Variants : Showed moderate activity but were less effective than fluoro analogs.

Comparison with Similar Compounds

Key Structural Features:

  • Thiazolidinone core: A five-membered ring with nitrogen and sulfur atoms, critical for bioactivity.
  • Diphenylacetamide side chain : Provides steric bulk and hydrophobic interactions, influencing pharmacokinetics.

Comparison with Similar Compounds

The compound is compared to structurally related thiazolidinones and acetamide derivatives, focusing on synthesis, physicochemical properties, and biological activity.

Key Findings:

Synthesis Efficiency :

  • The target compound’s synthesis yield (60–70%) is comparable to benzothiazole-carboxamide derivatives (60–73%) but lower than trimethoxybenzylidene-substituted analogs (80–89%) . The use of mercaptoacetic acid under Dean-Stark conditions (as in ) may limit yields due to side reactions.

Structural Impact on Bioactivity: Diphenylacetamide vs. Sulfanylidene vs. Thioxo: The sulfanylidene group (C=S) in the target compound may exhibit stronger hydrogen-bonding interactions compared to thioxo (S) groups in analogs , influencing enzyme inhibition (e.g., thioredoxin reductase).

Thermal Stability :

  • The target’s melting point (190–210°C) aligns with derivatives featuring rigid aromatic substituents (e.g., trimethoxybenzylidene in ), suggesting similar crystallinity and stability.

Biological Activity: Antimicrobial Activity: The target compound shows broader-spectrum activity than fluorophenyl-substituted thiazolidinones (e.g., 4c and 4d in ), likely due to its dual diphenyl and sulfanylidene motifs . Anticancer Potential: Compared to nitro-furyl derivatives , the target exhibits lower cytotoxicity against normal cells (IC₅₀ > 50 µM vs. 10–20 µM), indicating a safer therapeutic window.

Q & A

Q. How is N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2,2-diphenylacetamide synthesized, and what are the critical reaction conditions?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thiazolidinone core. A common approach includes:

  • Step 1: Preparation of the 4-oxo-1,3-thiazolidin-2-sulfanylidene scaffold via cyclization of thiourea derivatives with α-halo carbonyl compounds under basic conditions.
  • Step 2: Functionalization by introducing the 2,2-diphenylacetamide group via nucleophilic substitution or coupling reactions. For example, acetic acid-mediated reflux with diphenylacetyl chloride may be used .
  • Critical Conditions: Reaction temperature (70–100°C), solvent choice (e.g., glacial acetic acid for reflux), and TLC monitoring to track intermediate formation .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Methodological Answer: Key characterization techniques include:

  • Infrared (IR) Spectroscopy: Identification of carbonyl (C=O, ~1700 cm⁻¹) and sulfanylidene (C=S, ~1250 cm⁻¹) groups.
  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Signals for aromatic protons (δ 7.2–7.6 ppm) and thiazolidinone NH (δ 10–12 ppm).
    • ¹³C NMR: Peaks for carbonyl carbons (δ 165–175 ppm) and quaternary carbons in the thiazolidinone ring.
  • Mass Spectrometry (MS): High-resolution MS to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography: For resolving crystal packing and hydrogen-bonding interactions in solid-state structures .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory potency) may arise from:

  • Structural Analogues: Subtle differences in substituents (e.g., sulfamoyl vs. phenoxy groups) significantly alter activity .
  • Experimental Design: Ensure standardized assays (e.g., MIC for antimicrobial studies, COX-2 inhibition for anti-inflammatory tests).
  • Data Reconciliation: Cross-validate results using orthogonal assays (e.g., in vitro enzyme inhibition + cell-based viability assays).
  • Computational Docking: Use molecular dynamics simulations to compare binding affinities across protein targets .

Q. What strategies optimize the synthetic yield of this compound?

Methodological Answer: Yield optimization involves:

  • Catalyst Screening: Use Pd-based catalysts for coupling reactions or Lewis acids (e.g., ZnCl₂) for cyclization steps.
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; reflux in acetic acid improves cyclization .
  • Temperature Gradients: Stepwise heating (e.g., 50°C → 80°C) to control exothermic reactions.
  • Design of Experiments (DoE): Apply factorial design to test variables like reagent stoichiometry and reaction time .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways, transition states, and activation energies (e.g., for sulfanylidene group oxidation).
  • Reaction Path Search Tools: Platforms like GRRM or AFIR (Artificial Force Induced Reaction) identify low-energy pathways for functionalization .
  • Machine Learning: Train models on PubChem data to predict regioselectivity in substitution reactions .

Q. What methodologies resolve discrepancies in spectral data interpretation?

Methodological Answer:

  • 2D NMR Techniques: HSQC and HMBC to assign ambiguous proton-carbon correlations, especially in crowded aromatic regions .
  • Isotopic Labeling: Use ¹³C-labeled intermediates to trace carbonyl group behavior during degradation studies.
  • Comparative Analysis: Cross-reference with structurally similar compounds (e.g., quinazolinone derivatives) in PubChem or crystallographic databases .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives?

Methodological Answer:

  • Substituent Variation: Synthesize analogues with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups on the phenyl rings.
  • Bioisosteric Replacement: Replace the sulfanylidene group with selenocyanate or carbonyl to assess impact on bioactivity .
  • Multivariate Analysis: Use PLS (Partial Least Squares) regression to correlate physicochemical properties (logP, polar surface area) with assay results .

Q. What protocols assess the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–80°C), UV light, and acidic/alkaline conditions (pH 1–13) to identify degradation products.
  • HPLC-MS Monitoring: Track parent compound depletion and degradation kinetics using C18 columns and ESI-MS detection .
  • Accelerated Stability Testing: Use Arrhenius plots to predict shelf-life under storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2,2-diphenylacetamide
Reactant of Route 2
Reactant of Route 2
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2,2-diphenylacetamide

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